4-nitro-1H-indole-6-carboxylic acid chemical properties
4-nitro-1H-indole-6-carboxylic acid chemical properties
An In-depth Technical Guide to 4-nitro-1H-indole-6-carboxylic acid: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Foreword: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its derivatization offers a powerful strategy for modulating biological activity. This guide focuses on a specific, functionalized derivative: 4-nitro-1H-indole-6-carboxylic acid. The introduction of a nitro group, a potent electron-withdrawing moiety, and a carboxylic acid group, a versatile synthetic handle and key pharmacophoric feature, creates a molecule of significant interest for researchers in drug discovery and materials science. This document provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, and its potential applications, grounded in authoritative scientific literature.
Molecular Structure and Physicochemical Properties
4-nitro-1H-indole-6-carboxylic acid is a bifunctional aromatic heterocyclic compound. The structure consists of a fused bicyclic system containing a benzene ring and a pyrrole ring. A nitro group (-NO₂) is substituted at the C4 position of the benzene ring, and a carboxylic acid group (-COOH) is at the C6 position.
The presence of both a strong electron-withdrawing nitro group and a moderately deactivating carboxylic acid group significantly influences the electronic properties and reactivity of the indole ring system. The N-H proton of the pyrrole ring retains its acidic character, while the carboxylic acid provides a primary site for salt formation and derivatization.
Table 1: Physicochemical Properties of 4-nitro-1H-indole-6-carboxylic acid
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₆N₂O₄ | Calculated |
| Molecular Weight | 206.16 g/mol | Calculated |
| CAS Number | 1547093-97-9 | [3][4] |
| Appearance | Expected to be a yellow or brownish solid. | Based on related nitroindoles.[5] |
| Melting Point | Not experimentally reported. Expected to be >250 °C. | Based on the high melting point of related indole carboxylic acids and nitroindoles.[6][7] |
| Solubility | Poorly soluble in water and non-polar organic solvents. Soluble in polar aprotic solvents like DMSO and DMF. | Inferred from the structure. |
| pKa (Carboxylic Acid) | Estimated 3.5 - 4.5 | The electron-withdrawing nitro group would decrease the pKa compared to indole-6-carboxylic acid. |
| pKa (Indole N-H) | Estimated 16 - 17 | The electron-withdrawing groups decrease the nucleophilicity of the nitrogen but increase the acidity of the N-H proton compared to unsubstituted indole. |
Synthesis and Purification
Proposed Synthetic Workflow: Leimgruber-Batcho Approach
This methodology involves the formation of an enamine from a substituted nitrotoluene, followed by reductive cyclization to form the indole ring.[8]
Caption: Proposed Leimgruber-Batcho synthesis workflow.
Detailed Experimental Protocol (Hypothetical)
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Enamine Synthesis:
-
To a solution of (4-methyl-3,5-dinitrophenyl) derivative (1.0 eq) in dry DMF (5 mL/mmol), add dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture at 110-120 °C for 12-18 hours, monitoring by TLC for the consumption of the starting material.
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After completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine, which can be used directly in the next step.
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-
Reductive Cyclization to form the Indole Ring:
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Expertise Note: The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂ gas with 10% Pd/C) is effective for reducing one nitro group selectively to an amine, which then cyclizes. Alternatively, chemical reductants like iron powder in acetic acid can also be employed.[8]
-
Dissolve the crude enamine in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add the catalyst (10% Pd/C, ~5 mol%) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude indole derivative.
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-
Oxidation of the Methyl Group:
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The synthesis described for a related phosphonic acid derivative starts from a dinitrophenylphosphonate, cyclizing to form the 4-nitro-indolylphosphonate.[8] An analogous route starting from 4-methyl-3,5-dinitrotoluene would yield a 4-nitro-6-methyl-1H-indole intermediate.
-
This methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous basic solution, followed by acidic workup.
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-
Purification:
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The final product, 4-nitro-1H-indole-6-carboxylic acid, is expected to be a solid with low solubility.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) or by silica gel column chromatography using a polar eluent system (e.g., dichloromethane/methanol with 1% acetic acid).
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Spectroscopic Characterization (Predicted)
No complete, published spectra for 4-nitro-1H-indole-6-carboxylic acid are available. The following data are predicted based on the analysis of its structure and published data for analogous compounds, such as 4-nitroindole, other nitroindole isomers, and various indole carboxylic acids.[9][10][11][12]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Indole Protons: Signals expected in the aromatic region (δ 7.0-8.5 ppm). The H2 and H3 protons on the pyrrole ring will likely appear as doublets or triplets around δ 7.0-7.5 ppm. Benzene Ring Protons: The H5 and H7 protons will be singlets or narrow doublets in the downfield region (δ > 8.0 ppm) due to the deshielding effects of the adjacent nitro and carboxyl groups. N-H Proton: A broad singlet at δ > 11.0 ppm. -COOH Proton: A broad singlet, typically at δ > 12.0 ppm. |
| ¹³C NMR | Carbonyl Carbon: Signal expected around δ 165-170 ppm. Aromatic Carbons: Signals in the range of δ 100-150 ppm. The carbon bearing the nitro group (C4) will be significantly deshielded. |
| FT-IR (cm⁻¹) | O-H Stretch (Carboxylic Acid): Broad band from 2500-3300. N-H Stretch: Sharp peak around 3300-3400. C=O Stretch: Strong absorption at 1680-1710. N-O Stretch (Asymmetric & Symmetric): Two strong bands around 1500-1550 and 1330-1370. C=C Aromatic Stretch: Peaks in the 1450-1600 region. |
| Mass Spec (EI) | Molecular Ion (M⁺): Expected at m/z 206. Key Fragments: Loss of •OH (m/z 189), loss of H₂O (m/z 188), loss of •NO₂ (m/z 160), and loss of •COOH (m/z 161). Decarboxylation followed by loss of NO is also possible (m/z 131).[12] |
| UV-Vis | The absorption spectrum for 4-nitroindole extends furthest into the visible range compared to other isomers.[10][12] A similar profile is expected for the carboxylic acid derivative, with a broad absorption band in the near-UV range (300-400 nm). |
Reactivity and Chemical Behavior
The reactivity of 4-nitro-1H-indole-6-carboxylic acid is dictated by its three key functional components: the indole nucleus, the nitro group, and the carboxylic acid.
Caption: Reactivity profile of 4-nitro-1H-indole-6-carboxylic acid.
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Indole Ring: The indole nucleus is generally susceptible to electrophilic attack, preferentially at the C3 position. However, the powerful electron-withdrawing nature of the nitro group at C4 significantly deactivates the entire ring system, making electrophilic substitution reactions more challenging than for a standard indole.
-
Carboxylic Acid Group: This group behaves as a typical carboxylic acid.[13] It can be readily converted into esters, amides, or acid chlorides, providing a crucial handle for further synthetic modifications and the attachment of various pharmacophores.
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Nitro Group: The nitro group can be reduced to an amine (4-amino-1H-indole-6-carboxylic acid). This transformation is valuable as it introduces a new nucleophilic site and a basic handle, dramatically altering the molecule's electronic and pharmacological properties.
Biological and Pharmacological Significance
While direct biological studies on 4-nitro-1H-indole-6-carboxylic acid are limited, the individual components of its structure are well-represented in pharmacologically active molecules. This makes the title compound a highly promising scaffold for drug discovery.
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Anticancer Potential: Derivatives of indole-6-carboxylic acid have been synthesized and evaluated as multi-target antiproliferative agents, showing inhibitory activity against key cancer-related enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[14] The presence of an aryl or heteroaryl fragment attached to a linker was found to be important for anti-tumor activity.[14] The carboxylic acid handle at the 6-position is ideal for elaborating such structures.
-
Kinase Inhibition: The indole scaffold is a "privileged structure" in kinase inhibitor design. 7-nitro-1H-indole-2-carboxylic acid derivatives have been explored as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), an important target in metabolic diseases.[15][16]
-
CNS Activity: 4-Nitroindole derivatives have been investigated as antagonists for serotonin receptors, specifically 5-HT₂A.[17] This suggests potential applications in treating central nervous system disorders.
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General Bioactivity of Nitro Compounds: The nitro group is a known pharmacophore but also a potential toxicophore. It is present in numerous approved drugs and is known to contribute to a wide range of biological activities, including antimicrobial and antiparasitic effects, often through redox cycling mechanisms.[18]
The combination of the indole core, a C6-carboxylic acid for derivatization, and a C4-nitro group for electronic modulation and potential bioactivity makes 4-nitro-1H-indole-6-carboxylic acid a valuable building block for creating libraries of compounds for high-throughput screening in various therapeutic areas.
Safety and Handling
No specific safety data sheet (SDS) exists for 4-nitro-1H-indole-6-carboxylic acid. The following precautions are based on data for structurally related compounds like 4-nitroindole and other nitroaromatic carboxylic acids.[19][20][21][22]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator is recommended.
-
Hazards:
-
Handling and Storage:
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[19]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[19][22]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[22]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[19]
-
Disclaimer: This information is for guidance only and is based on related compounds. Always consult a comprehensive and current Safety Data Sheet (SDS) for the specific chemical being handled and perform a thorough risk assessment before use.
References
-
Al-Warhi, T., et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 21(2), e202301892. Available from: [Link]
-
Frontiers in Chemistry (2022). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry. Available from: [Link]
-
Gong, Z., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO₃ Organic Aerosol. ACS Earth and Space Chemistry. Available from: [Link]
-
Journal of Molecular Recognition (2021). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Journal of Molecular Recognition, 34(1), e2872. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). Isomeric Identification of the Nitroindole Chromophore in Indole + NO₃ Organic Aerosol. PubMed Central. Available from: [Link]
-
ACS Publications (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry. Available from: [Link]
-
Semantic Scholar (2004). A practical synthesis of 2-aryl-indole-6-carboxylic acids. Available from: [Link]
-
ACS Publications (n.d.). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society. Available from: [Link]
-
Organic Syntheses (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Available from: [Link]
-
ResearchGate (n.d.). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Available from: [Link]
-
Stenutz (n.d.). 4-nitroindole. Available from: [Link]
-
ResearchGate (2026). New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation | Request PDF. Available from: [Link]
-
PubMed (2015). Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. Available from: [Link]
-
MDPI (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available from: [Link]
-
RSC Publishing (2025). Recent advances in the synthesis of indoles and their applications. RSC Advances. Available from: [Link]
-
ResearchGate (n.d.). (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Available from: [Link]
-
Organic Syntheses (n.d.). 4-nitroindole. Available from: [Link]
-
PubChem (n.d.). 4-Nitro-1H-indole. Available from: [Link]
-
PubChemLite (n.d.). 4-nitro-1h-indole-2-carboxylic acid (C9H6N2O4). Available from: [Link]
-
PubMed Central (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Available from: [Link]
-
The Royal Society of Chemistry (n.d.). Supporting information Indoles. Available from: [Link]
-
PubChem (n.d.). 1H-indole-6-carboxylic acid. Available from: [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of indoles. Available from: [Link]
-
ResearchGate (2025). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Available from: [Link]
-
MDPI (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3609. Available from: [Link]
-
MDPI (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4707. Available from: [Link]
-
ResearchGate (n.d.). REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY. Available from: [Link]
Sources
- 1. Frontiers | Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. 1547093-97-9|4-Nitro-1H-indole-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 1000343-62-3 | Methyl 4-nitro-1H-indole-6-carboxylate - AiFChem [aifchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4-nitroindole [stenutz.eu]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijesm.co.in [ijesm.co.in]
- 14. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
- 19. WERCS Studio - Application Error [assets.thermofisher.com]
- 20. fishersci.com [fishersci.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. keyorganics.net [keyorganics.net]
